![molecular formula C5H2Cl2N2O2 B042499 3,6-Dichloropyridazine-4-carboxylic acid CAS No. 51149-08-7](/img/structure/B42499.png)
3,6-Dichloropyridazine-4-carboxylic acid
Overview
Description
3,6-Dichloropyridazine-4-carboxylic acid, also known as 3,6-DCP-4-CA, is an organic compound belonging to the class of pyridazines. It is a white crystalline solid that is slightly soluble in water and has a molecular formula of C5H3Cl2N2O2. This compound has a variety of applications in the scientific field, ranging from its use in chemical synthesis to its use in biochemical and physiological studies.
Scientific Research Applications
Medicinal Chemistry and Drug Development
3,6-Dichloropyridazine-4-carboxylic acid serves as an intermediate in synthetic chemistry, particularly in the preparation of active pharmaceutical ingredients (APIs) . Researchers explore its potential as a building block for designing novel drugs. Its halogenated structure and carboxylic acid functionality make it amenable to modification, allowing the creation of diverse derivatives with specific biological activities.
Materials Science and Organic Electronics
The compound’s π-conjugated system and halogen substituents make it relevant for materials science. Researchers may investigate its use in organic semiconductors, light-emitting diodes (LEDs), or photovoltaic devices. By incorporating it into polymer structures, they can explore its electronic properties.
Mechanism of Action
Target of Action
3,6-Dichloropyridazine-4-carboxylic acid is primarily targeted towards viral proteins that are vital for cell division
Mode of Action
The compound interacts with its targets by inhibiting the production of proteins vital for cell division . This interaction results in the suppression of viral replication, thereby exerting its antiviral effects .
Biochemical Pathways
It is known that the compound interferes with the protein synthesis machinery of the virus, disrupting its life cycle and preventing its proliferation .
Result of Action
The primary result of the action of 3,6-Dichloropyridazine-4-carboxylic acid is the inhibition of viral replication . By inhibiting the production of proteins necessary for viral cell division, the compound prevents the virus from proliferating within the host organism .
properties
IUPAC Name |
3,6-dichloropyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXPDWDMAYSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330952 | |
Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloropyridazine-4-carboxylic acid | |
CAS RN |
51149-08-7 | |
Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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